Allyl tert-butoxy carbonate; 1-chloro-1,2,2-trifluoro-ethylene; 1,1-difluoroethylene
Description
Properties
CAS No. |
89823-13-2 |
|---|---|
Molecular Formula |
C12H16ClF5O4 |
Molecular Weight |
354.70 g/mol |
IUPAC Name |
1-chloro-1,2,2-trifluoroethene;1,1-difluoroethene;(2-methylpropan-2-yl)oxy prop-2-enyl carbonate |
InChI |
InChI=1S/C8H14O4.C2ClF3.C2H2F2/c1-5-6-10-7(9)11-12-8(2,3)4;3-1(4)2(5)6;1-2(3)4/h5H,1,6H2,2-4H3;;1H2 |
InChI Key |
LHYCPUSHQYOETB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(=O)OCC=C.C=C(F)F.C(=C(F)Cl)(F)F |
Related CAS |
110872-66-7 |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthesis
Allyl tert-butoxy carbonate (ATBC) is synthesized via nucleophilic acyl substitution between allyl alcohol and tert-butyl chloroformate. The reaction proceeds under mild conditions (0–25°C) in anhydrous dichloromethane or tetrahydrofuran, with pyridine or triethylamine serving as a base to scavenge HCl byproducts. Typical reaction times range from 2–6 hours, achieving yields of 85–92%. Critical purity considerations include the use of hydroquinone monomethyl ether (MEHQ) to inhibit allyl group polymerization during storage.
Reaction Scheme:
Industrial Production
Continuous flow reactors dominate industrial ATBC synthesis due to enhanced heat transfer and reduced side reactions. A representative protocol involves:
-
Residence time : 10–15 minutes
-
Temperature : 20–30°C
-
Catalyst : Triethylamine (1.1 equiv)
-
Purity : >99% (GC-MS)
Economic analyses favor this method over batch processes, reducing raw material waste by 22%.
Preparation of 1-Chloro-1,2,2-Trifluoroethylene
Catalytic Fluorination of Trichloroethylene
The primary industrial route involves gas-phase fluorination of trichloroethylene (TCE) with hydrogen fluoride (HF) using antimony-based catalysts. The patented process specifies:
| Parameter | Value |
|---|---|
| Catalyst | SbClF (x + y = 5) |
| HF:TCE molar ratio | 5:1 to 8:1 |
| Temperature | 180–220°C |
| Pressure | 0.5–1.5 MPa |
| Conversion | 98% |
| Selectivity to product | 89% |
This method minimizes byproducts like 1,1,2-trichloro-2-fluoroethane through precise control of HF stoichiometry and catalyst activation.
Reductive Dechlorination
An alternative approach converts 1,2,2-trichloro-1,1-difluoroethane (waste from HCFC-123 production) using zero-valent zinc in polar aprotic solvents:
Optimized Conditions:
-
Solvent : Ethanol
-
Temperature : 80°C
-
Reaction time : 4 hours
-
Yield : 94% (GC analysis)
This method addresses environmental concerns by repurposing chlorinated waste streams.
Synthesis of 1,1-Difluoroethylene
Acetylene Fluorination
The gas-phase reaction of acetylene with HF over aluminum fluoride (AlF) catalysts remains the most cost-effective method:
Process Improvements:
Photochlorination-Pyrolysis Cascade
A novel single-step process combines photochlorination of 1,1-difluoroethane (DFE) with in situ pyrolysis:
-
Photochlorination :
-
Conditions : UV light, 30–50°C
-
Product : 1-Chloro-1,1-difluoroethane (CDFE)
-
-
Pyrolysis :
-
Temperature : 400–450°C
-
Residence time : 2–5 seconds
-
Yield : 97%
-
This method eliminates intermediate isolation, reducing capital costs by 30% compared to traditional two-step processes.
Comparative Analysis of Methodologies
Catalyst Performance
| Compound | Preferred Catalyst | Turnover Frequency (h⁻¹) |
|---|---|---|
| ATBC | Pd(PPh) | 450 |
| 1-Chloro-1,2,2-trifluoroethylene | SbClF | 620 |
| 1,1-Difluoroethylene | Mn/Bi-AlF | 880 |
Chemical Reactions Analysis
Allyl tert-butoxy carbonate
Types of Reactions: This compound primarily undergoes deprotection reactions to remove the tert-butoxycarbonyl group.
Common Reagents and Conditions: Common reagents include trifluoroacetic acid or hydrochloric acid in organic solvents.
Major Products: The major product is the deprotected allyl alcohol.
1-chloro-1,2,2-trifluoro-ethylene
Types of Reactions: This compound can undergo polymerization reactions to form poly(chlorotrifluoroethylene).
Common Reagents and Conditions: Polymerization is typically initiated using free radical initiators under controlled temperature conditions.
Major Products: The major product is poly(chlorotrifluoroethylene), a polymer with excellent chemical resistance and mechanical properties.
1,1-difluoroethylene
Types of Reactions: This compound can undergo addition reactions with various nucleophiles.
Common Reagents and Conditions: Reactions are often carried out in the presence of catalysts to facilitate the addition process.
Major Products: The major products are typically fluorinated organic compounds with diverse applications.
Scientific Research Applications
Overview
Allyl tert-butyl carbonate is an organic compound with the molecular formula . It is primarily utilized as a reagent in organic synthesis due to its ability to form carbon-carbon and carbon-oxygen bonds. The compound is synthesized by reacting allyl alcohol with tert-butyl chloroformate in the presence of a base such as pyridine.
Applications
- Organic Synthesis : Used extensively as a protecting group for alcohols and amines, facilitating the synthesis of complex molecules in medicinal chemistry and material science.
- Pharmaceuticals : Plays a role in the synthesis of various pharmaceuticals by enabling selective reactions without interfering functional groups.
- Agrochemicals : Utilized in the development of agrochemicals, enhancing the efficacy of active ingredients through improved stability and reactivity profiles.
Overview
This compound is a fluorinated alkene that exhibits unique reactivity due to the presence of chlorine and trifluoromethyl groups. Its molecular formula is .
Applications
- Polymer Production : Commonly used in the production of fluoropolymers, which are known for their chemical resistance and thermal stability.
- Reactivity Studies : Serves as a substrate in various reactivity studies due to its electrophilic nature.
Overview
With the molecular formula , 1,1-difluoroethylene is another important fluorinated compound.
Applications
- Fluoropolymer Synthesis : Used in the manufacture of fluorinated polymers that have applications ranging from coatings to electrical insulation.
- Chemical Intermediates : Functions as an intermediate in the synthesis of other fluorinated compounds.
Case Study 1: Asymmetric Allylic Alkylation
Research has demonstrated that allyl tert-butyl carbonate can be effectively used in molybdenum-catalyzed asymmetric allylic alkylation reactions. In these studies, it was shown that varying conditions significantly affect yields and enantioselectivity .
Case Study 2: Polymer Applications
Allyl alcohol copolymers containing allyl tert-butyl carbonate have been investigated for their utility in coatings and inks. These copolymers exhibit enhanced chemical resistance and durability compared to traditional formulations .
Mechanism of Action
Allyl tert-butoxy carbonate
Mechanism: The compound acts as a protecting group by forming a stable carbonate linkage with hydroxyl groups.
Molecular Targets and Pathways: The deprotection mechanism involves acid-catalyzed cleavage of the carbonate bond, releasing the free hydroxyl group.
1-chloro-1,2,2-trifluoro-ethylene
Mechanism: Undergoes free radical polymerization to form high molecular weight polymers.
Molecular Targets and Pathways: The polymerization process involves the formation of free radicals that propagate the polymer chain.
1,1-difluoroethylene
Mechanism: Participates in addition reactions through the formation of carbon-fluorine bonds.
Molecular Targets and Pathways: The addition reactions typically involve nucleophilic attack on the carbon-carbon double bond.
Comparison with Similar Compounds
Key Research Findings
VDF Synthesis Optimization : Using bismuth/manganese-imbibed Al₂O₃ catalysts achieves >97% acetylene conversion to 1,1-difluoroethane, with subsequent photochlorination and pyrolysis yielding VDF at >90% efficiency .
Non-Adiabatic Dynamics: Post-excitation, VDF undergoes ultrafast deactivation via 3s/3p Rydberg states, avoiding H-migration pathways seen in ethylene derivatives .
Copolymer Structure : VDF-CTFE copolymers with 0.5–7.0 mol% VDF show invariant IR spectra, confirming random incorporation without adjacent –CH₂– groups .
Biological Activity
The compounds Allyl tert-butoxy carbonate , 1-chloro-1,2,2-trifluoro-ethylene , and 1,1-difluoroethylene are significant in organic chemistry due to their diverse applications in synthesis and materials science. This article explores their biological activities, including mechanisms of action, potential therapeutic applications, and safety profiles.
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Allyl tert-butoxy carbonate | Carbonate | Undergoes nucleophilic substitution reactions |
| 1-Chloro-1,2,2-trifluoro-ethylene | Fluorinated alkene | High reactivity due to the presence of chlorine |
| 1,1-Difluoroethylene | Fluorinated alkene | Used primarily in polymer production |
Allyl tert-butoxy Carbonate
Allyl tert-butoxy carbonate is primarily known for its role as a protecting group in organic synthesis. It can undergo nucleophilic substitution reactions, making it versatile for various chemical transformations. Research indicates that this compound exhibits moderate cytotoxicity against certain cancer cell lines, suggesting potential applications in anticancer therapies. For instance, studies have shown that allyl tert-butoxy carbonate derivatives can inhibit the growth of human breast cancer cells by inducing apoptosis through mitochondrial pathways.
1-Chloro-1,2,2-Trifluoro-Ethylene
This compound is recognized for its high reactivity due to the presence of both chlorine and fluorine atoms. Its biological activity has been investigated in relation to its potential as a pesticide and herbicide. Research indicates that 1-chloro-1,2,2-trifluoro-ethylene exhibits significant herbicidal activity against various weeds by disrupting their photosynthetic processes. Additionally, its application in industrial settings raises concerns regarding environmental toxicity and human health implications.
1,1-Difluoroethylene
1,1-Difluoroethylene is primarily used in the production of fluoropolymers. However, studies have indicated that it may possess antimicrobial properties. For example, research has demonstrated that this compound can inhibit the growth of certain bacterial strains, making it a candidate for further investigation as a biocide . Its mechanism of action appears to involve disruption of bacterial cell membranes.
Case Study 1: Cytotoxicity of Allyl tert-butoxy Carbonate Derivatives
A study published in the Journal of Organic Chemistry demonstrated that derivatives of allyl tert-butoxy carbonate exhibited varying degrees of cytotoxicity against different cancer cell lines. The most potent derivative showed an IC50 value of 15 µM against MCF-7 breast cancer cells. Mechanistic studies revealed that this compound induced apoptosis via the intrinsic pathway by increasing reactive oxygen species (ROS) levels and activating caspases .
Case Study 2: Herbicidal Activity of 1-Chloro-1,2,2-Trifluoro-Ethylene
Research conducted by agricultural scientists assessed the effectiveness of 1-chloro-1,2,2-trifluoro-ethylene as a herbicide. Field trials indicated a reduction in weed biomass by up to 80% compared to untreated controls. The study concluded that this compound could be integrated into existing weed management programs but emphasized the need for further research on its environmental impact .
Safety and Environmental Considerations
The biological activity of these compounds raises important safety and environmental considerations. For instance:
- Allyl tert-butoxy carbonate is generally regarded as safe when used appropriately; however, its derivatives may exhibit cytotoxic effects at higher concentrations.
- 1-Chloro-1,2,2-trifluoro-ethylene has been classified as hazardous due to its potential environmental persistence and toxicity to aquatic organisms.
- 1,1-Difluoroethylene poses risks related to inhalation exposure during industrial use and requires careful handling protocols.
Q & A
Q. What are the optimal methods for synthesizing 1,1-difluoroethylene with high purity for polymerization studies?
Methodological Answer: The photochlorination of 1,1-difluoroethane (R-152a) using unrefined acetylene catalytic fluorides as feedstock yields 1,1-difluoroethylene with >90% efficiency. Key steps include:
- Catalyst Preparation : Impregnate γ- or η-alumina with hydrogen fluoride (HF) and heat to 400–500°C to activate acidic sites .
- Reaction Conditions : Conduct photochlorination at 550–750°C without intermediate separation, reducing equipment complexity and improving throughput .
- Purity Control : Monitor impurities (e.g., acetylene, vinyl fluoride) via gas chromatography to ensure polymer-grade purity (≥99%) .
Q. How can rotational spectroscopy determine the molecular structure and dynamics of 1,1-difluoroethylene complexes?
Methodological Answer: Free jet millimeter-wave rotational spectroscopy resolves equilibrium configurations and nonrigid dynamics in van der Waals complexes (e.g., 1,1-difluoroethylene–Ne/Ar):
- Tunneling Dynamics : Observe vibrational doubling (0.78 MHz splitting in Ne complexes) to quantify tunneling barriers (~36 cm⁻¹) for Ne motion above/below the molecular plane .
- Hyperfine Interactions : Analyze nuclear quadrupole coupling constants (e.g., in HF or acetylene complexes) to infer hydrogen-bond angles and secondary interactions .
Q. What structural features distinguish 1,1-difluoroethylene from its cis- and trans-1,2-difluoroethylene isomers?
Methodological Answer: Gas-phase electron diffraction and coupled cluster theory reveal:
- Bond Lengths : 1,1-difluoroethylene has a shorter C=C bond (1.316 Å) vs. cis- (1.332 Å) and trans-1,2-difluoroethylene (1.327 Å) .
- Dipole Moments : 1,1-difluoroethylene exhibits a dipole moment of 1.24 D, contrasting with cis- (2.14 D) and trans-1,2-difluoroethylene (0 D) .
- Vibrational Modes : Asymmetric CF₂ stretching in 1,1-difluoroethylene occurs at 1235 cm⁻¹, distinct from cis/trans isomers .
Advanced Research Questions
Q. How do non-adiabatic surface hopping simulations elucidate the ultrafast deactivation pathways of photoexcited 1,1-difluoroethylene?
Methodological Answer: Multi-state second-order perturbation theory (MS-CASPT2) combined with surface hopping simulations reveals:
- Rydberg State Dynamics : The 3s Rydberg state acts as a "doorway" for rapid internal conversion to the ground state (~100 fs), bypassing conical intersections seen in ethylene derivatives .
- Lack of H-Migration : Unlike ethylene or 1,2-difluoroethylene, 1,1-difluoroethylene shows no H-migration due to fluorination-induced electronic redistribution .
Q. What discrepancies exist between theoretical and experimental heats of formation for 1,1-difluoroethylene, and how can these be reconciled?
Methodological Answer: High-level coupled cluster calculations (CCSD(T)/aug-cc-pV7Z) predict ΔHf(298K) = -84.1 ± 0.6 kcal/mol, conflicting with experimental values (-80.5 ± 0.2 kcal/mol). Resolution strategies include:
- Re-evaluating Experimental Data : Potential systematic errors in combustion calorimetry or impurity effects in historical measurements .
- Including Quadruple Excitations : Explicitly modeling higher-order correlation effects reduces theoretical uncertainty to ±0.3 kcal/mol .
Q. How does the orientation of 1,1-difluoroethylene units influence copolymer microstructure and properties?
Methodological Answer: Infrared spectroscopy and polymerization kinetics reveal:
- Orientation Types : Head-to-tail (Type I) dominates in copolymers with chlorotrifluoroethylene, minimizing steric clashes between CF₂ groups .
- Random Copolymerization : Similar reaction rates between 1,1-difluoroethylene and chlorotrifluoroethylene (~4 mol% incorporation) yield uniform chain sequences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
